ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate
CAS No.:
Cat. No.: VC15129895
Molecular Formula: C12H15NO2S
Molecular Weight: 237.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO2S |
|---|---|
| Molecular Weight | 237.32 g/mol |
| IUPAC Name | ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C12H15NO2S/c1-5-15-12(14)9-8(4)16-11-6(2)7(3)13-10(9)11/h13H,5H2,1-4H3 |
| Standard InChI Key | ORCJMOFNEACBFX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1NC(=C2C)C)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a thieno[3,2-b]pyrrole scaffold, a bicyclic system comprising a thiophene ring fused to a pyrrole. The numbering system assigns position 3 to the carboxylate group, positions 2, 5, and 6 to methyl substituents, and position 4 to the ethyl ester . This arrangement creates a planar, conjugated system that enhances electronic delocalization, a critical factor in its reactivity and interactions with biological targets.
Substituent Effects
The methyl groups at positions 2, 5, and 6 introduce steric hindrance while modulating electronic properties. The ethyl carboxylate at position 3 contributes polarity, influencing solubility and binding affinity. Comparative studies with analogous compounds reveal that the trifold methyl substitution distinguishes this derivative by enhancing metabolic stability compared to mono- or dimethylated analogs.
Table 1: Structural Comparison of Thieno-Pyrrole Derivatives
| Compound | Substituents | Molecular Weight (g/mol) | Key Biological Activity |
|---|---|---|---|
| Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | 5-carboxylate | 209.28 | Moderate antitumor activity |
| Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | 5-carboxylate, methyl | 195.25 | Antimicrobial properties |
| Ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate | 2,5,6-methyl, 3-carboxylate | 237.32 | Enhanced antitumor and antimicrobial activities |
Synthesis and Reaction Pathways
Key Synthetic Steps
The synthesis of ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate typically proceeds via:
-
Core Formation: Cyclocondensation of appropriately substituted thiophene and pyrrole precursors.
-
Methylation: Sequential alkylation using methyl halides or dimethyl sulfate under basic conditions.
-
Esterification: Introduction of the ethyl carboxylate via refluxing with ethanol in the presence of acid catalysts .
Optimization Challenges
Steric hindrance from the 2,5,6-trimethyl groups complicates late-stage functionalization. Studies highlight the use of bulky bases like LDA (lithium diisopropylamide) to mitigate side reactions during methylation . Yield improvements (up to 68%) are achieved through microwave-assisted synthesis, reducing reaction times from 12 hours to 45 minutes .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (MRSA), the compound exhibits a MIC (minimum inhibitory concentration) of 8 µg/mL, outperforming ampicillin (MIC = 32 µg/mL). The methyl groups enhance membrane permeability, while the carboxylate moiety disrupts bacterial cell wall synthesis.
Applications in Medicinal Chemistry and Materials Science
Drug Development
The compound serves as a precursor for proteasome inhibitors and kinase modulators. Acylation of its hydrazide derivative with methacryloyl chloride yields monomers for polymer-supported drug delivery systems.
Organic Electronics
In photovoltaics, thieno-pyrrole derivatives act as electron donors in bulk heterojunction solar cells. Ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate-based polymers achieve a power conversion efficiency (PCE) of 6.2%, attributed to enhanced charge carrier mobility .
Future Directions and Challenges
Targeted Drug Delivery
Functionalization with PEG (polyethylene glycol) chains could improve pharmacokinetics. Preliminary simulations suggest a 40% increase in plasma half-life with PEGylation.
Scalability Issues
Current synthetic routes require expensive palladium catalysts for cross-coupling steps. Research into iron-catalyzed methodologies aims to reduce costs by 30% while maintaining yields above 60% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume